molecular formula C22H22N4O3S B3658642 ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B3658642
M. Wt: 422.5 g/mol
InChI Key: QUJYBFQSRFWTLN-NTEUORMPSA-N
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Description

Ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenylprop-2-enoyl group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Phenylprop-2-enoyl Group: This step involves the reaction of the triazole intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: This compound also contains a triazole ring and an ethyl ester group but differs in the presence of a thiazole ring and a chlorophenoxy group.

    Ethyl 2-(2-(2-(5-(1-(4-methoxyphenyl)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: Similar to the previous compound but with a methoxyphenyl group instead of a chlorophenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-29-20(28)15-30-22-25-24-21(26(22)2)17-10-12-18(13-11-17)23-19(27)14-9-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,23,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJYBFQSRFWTLN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Reactant of Route 6
Reactant of Route 6
ethyl {[4-methyl-5-(4-{[(2E)-3-phenylprop-2-enoyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

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